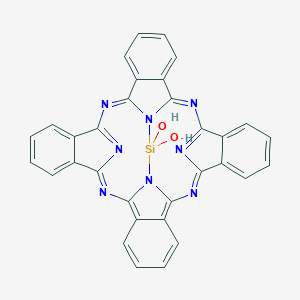
m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-
Übersicht
Beschreibung
“m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” is an organic compound. It is a derivative of m-xylene in which the four aromatic hydrogen atoms are replaced by chlorine . It is also known as 1,3-Bis(aminomethyl)-2,4,5,6-tetrachlorobenzene .
Synthesis Analysis
The synthesis of “m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” involves the ferric chloride-catalyzed reaction of the xylene with chlorine .
Molecular Structure Analysis
The molecular formula of “m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” is C₆H₄(CH₂NH₂)₂ .
Chemical Reactions Analysis
“m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” is combustible and may burn but does not ignite readily. When heated, vapors may form explosive mixtures with air .
Physical And Chemical Properties Analysis
“m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” is a colorless liquid with a faint ammonia-like odor . It has a molecular weight of 136.2, a boiling point of 477°F, a freezing point of 58°F, and is miscible in water . Its specific gravity is 1.032 and it has a flash point of 243°F .
Wissenschaftliche Forschungsanwendungen
Polymer and Material Science Applications
Poly(butylene 2,6-naphthalate) (PBN), characterized by its crystallizable linear polyester structure, demonstrates significant potential in applications demanding anti-abrasion, low friction, superior chemical resistance, and excellent gas barrier characteristics. The study of PBN's melt-crystallization process is essential for developing specific crystal structures and morphologies, which are pivotal for its enhanced material properties (Qian Ding et al., 2019).
Environmental and Health Impact Studies
Research into monoaromatic pollutants, including xylenes, highlights their widespread presence as contaminants in groundwater. In situ bioremediation techniques, both under natural attenuation and enhanced remediation, have been shown to successfully reduce the content of these compounds, potentially bringing contaminated water to potable standards. This demonstrates the environmental impact and remediation possibilities associated with these compounds (M. Farhadian et al., 2008).
Toxicological Assessments and Safety Protocols
Assessing the safety and environmental impact of volatile organic compounds (VOCs), including xylene isomers, is crucial for public health and environmental protection. Studies focusing on the exposure to major VOCs and carbonyls within European indoor environments have evaluated associated health risks, emphasizing the importance of maintaining indoor air quality to mitigate potential adverse health effects (D. Sarigiannis et al., 2011).
Petrochemical Processing and Optimization
The advancement in xylene isomers' production and separation processes reflects the ongoing efforts to enhance energy efficiency within the chemical industry. A review of the technological developments in this area underscores the role of simulated moving bed technology for separation, process intensification, and the combination of units with other aromatic technologies, highlighting the economic and environmental benefits of optimizing these processes (Q. Shi et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(aminomethyl)-2,4,5,6-tetrachlorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBTXDOKVCRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168738 | |
| Record name | m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |
CAS RN |
16969-06-5 | |
| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016969065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16969-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetrachloro-m-xylene-α,α'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5,6-TETRACHLORO-1,3-BENZENEDIMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4Q2J734X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



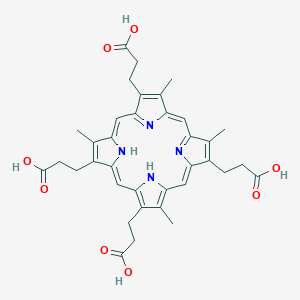

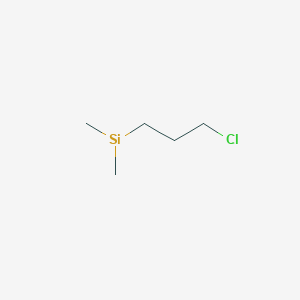
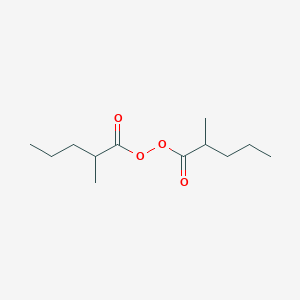

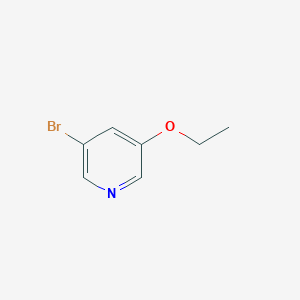
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)



